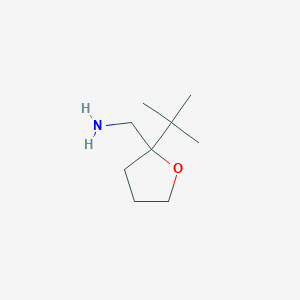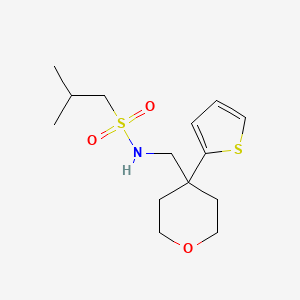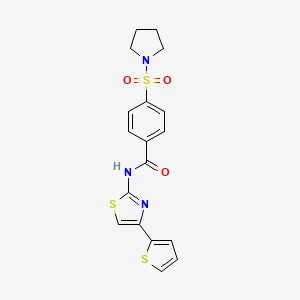![molecular formula C22H24FN3O3S B2379780 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415621-26-8](/img/structure/B2379780.png)
7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The quinazolinone core is known for its presence in various drugs, indicating potential therapeutic applications for this compound.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one would depend on its specific biological target. Generally, compounds with a quinazolinone core can act as enzyme inhibitors or receptor antagonists, interacting with specific proteins to modulate their activity. The piperidine moiety may enhance binding affinity or selectivity for certain targets, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazolinone derivatives and piperidine-containing molecules, such as:
- 6-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one
- 7-Chloro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one
- 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-2-one
Uniqueness
The uniqueness of 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. The presence of the fluorine atom and the sulfonyl group could enhance its stability, lipophilicity, or binding interactions with biological targets.
Eigenschaften
IUPAC Name |
7-fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c23-19-6-7-20-21(14-19)24-16-25(22(20)27)15-18-8-11-26(12-9-18)30(28,29)13-10-17-4-2-1-3-5-17/h1-7,14,16,18H,8-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJSHFQANHLYHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)S(=O)(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2379697.png)

![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)


![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2379705.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2379710.png)


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2379715.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2379717.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2379719.png)
